molecular formula C45H80O6 B1627395 2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate CAS No. 99483-10-0

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate

Cat. No.: B1627395
CAS No.: 99483-10-0
M. Wt: 717.1 g/mol
InChI Key: JNMDCUOOYCRSIP-WLFVLELZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate is a triglyceride, a type of lipid molecule composed of glycerol esterified with three fatty acid chains. In this specific compound, each fatty acid chain is a 14-carbon monounsaturated fatty acid with a cis double bond at the 9th carbon (9Z). Triglycerides are essential components of human metabolism, serving as energy storage molecules and playing a role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate typically involves the esterification of glycerol with three molecules of 14:1(9Z) fatty acid. This can be achieved through chemical or enzymatic methods. In chemical synthesis, glycerol is reacted with fatty acid chlorides or anhydrides in the presence of a base such as pyridine. Enzymatic synthesis involves the use of lipases to catalyze the esterification reaction under mild conditions .

Industrial Production Methods

Industrial production of triglycerides often involves the extraction and purification of natural oils and fats, followed by chemical modification to achieve the desired fatty acid composition. This process may include hydrogenation, interesterification, and fractionation to obtain specific triglyceride profiles .

Chemical Reactions Analysis

Types of Reactions

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, ketones.

    Hydrogenation: Saturated triglycerides.

    Hydrolysis: Glycerol and free fatty acids.

    Transesterification: Glycerol and fatty acid esters.

Scientific Research Applications

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate has various applications in scientific research, including:

    Chemistry: Used as a model compound to study lipid oxidation, hydrogenation, and other chemical reactions.

    Biology: Investigated for its role in cellular metabolism, energy storage, and signaling pathways.

    Medicine: Studied for its potential effects on cardiovascular health, obesity, and metabolic disorders.

    Industry: Utilized in the formulation of food products, cosmetics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate involves its metabolism in the body. Triglycerides are hydrolyzed by lipases to release glycerol and free fatty acids, which can be used as energy sources or precursors for the synthesis of other lipids. The released fatty acids can undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. Additionally, triglycerides can be stored in adipose tissue and mobilized when energy is needed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate is unique due to its specific fatty acid composition, which affects its physical and chemical properties. The presence of three identical monounsaturated fatty acid chains with cis double bonds at the 9th carbon position imparts distinct characteristics, such as lower melting point and higher susceptibility to oxidation compared to triglycerides with saturated fatty acids .

Properties

IUPAC Name

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h13-18,42H,4-12,19-41H2,1-3H3/b16-13-,17-14-,18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMDCUOOYCRSIP-WLFVLELZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)OC(=O)CCCCCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H80O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556269
Record name Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(14:1(9Z)/14:1(9Z)/14:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0047885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

99483-10-0
Record name Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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